[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group, a fluorine atom, a nitro group, and a trifluoromethyl group attached to a phenyl ring. These functional groups confer unique chemical properties, making it a valuable reagent in various chemical transformations .
Preparation Methods
The synthesis of [4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid typically involves the hydroboration of corresponding aryl halides or trifluoromethyl-substituted aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out under mild conditions with a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Chemical Reactions Analysis
[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid is used in several scientific research applications:
Mechanism of Action
The primary mechanism of action of [4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond . The presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups enhances the reactivity of the compound by stabilizing the transition state and facilitating the transmetalation step .
Comparison with Similar Compounds
Similar compounds to [4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid include:
4-(Trifluoromethyl)phenylboronic acid: This compound lacks the nitro and fluorine substituents, making it less reactive in certain cross-coupling reactions.
4-Fluorophenylboronic acid: This compound lacks the nitro and trifluoromethyl groups, resulting in different electronic properties and reactivity.
3-(Trifluoromethyl)phenylboronic acid: This compound has the trifluoromethyl group in a different position, affecting its steric and electronic properties.
The unique combination of functional groups in this compound makes it particularly valuable for specific synthetic applications, offering distinct advantages in terms of reactivity and selectivity .
Properties
IUPAC Name |
[4-fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4NO4/c9-6-4(7(10,11)12)1-3(8(14)15)2-5(6)13(16)17/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGNMKGVHOSEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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